2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
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Overview
Description
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry, particularly for its role in Suzuki–Miyaura coupling reactions. This compound features a thiazole ring substituted with a boronic acid group and a piperidine ring, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The thiazole ring and piperidine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boronic acids, and substituted thiazole derivatives .
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling.
4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent on the phenyl ring.
2-Thiazolylboronic Acid: Similar thiazole ring structure but without the piperidine moiety.
Uniqueness
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to its combination of a thiazole ring, piperidine moiety, and boronic acid group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Biological Activity
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a boronic acid functional group, which are known for their reactivity and ability to form reversible covalent bonds with various biological targets. The presence of the piperidine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The boronic acid group can bind to active site residues of enzymes, inhibiting their activity. This property is particularly useful in targeting proteases and other enzymes involved in disease processes.
- Bioorthogonal Chemistry : The compound can serve as a bioorthogonal probe, allowing researchers to label and study cellular components without interfering with normal biological processes.
Biological Activity
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have been linked to antimicrobial effects, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression .
In Vitro Studies
A study investigated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. The GI50 values for these compounds were determined using the SRB cell viability assay, indicating the potential for further development as anticancer agents .
Pharmacokinetic Properties
Pharmacokinetic studies have demonstrated that modifications to the piperidine moiety can enhance the bioavailability and efficacy of thiazole derivatives. For instance, analogs with different piperidine substitutions showed varied activity levels against specific biological targets, suggesting opportunities for optimizing therapeutic profiles .
Applications in Research
The compound is also utilized in:
- Organic Synthesis : It serves as a reagent in the Suzuki–Miyaura coupling reaction, facilitating the formation of biaryl compounds which are essential in pharmaceuticals .
- Drug Development : Ongoing research is exploring its potential as a scaffold for new drug candidates targeting various diseases due to its unique chemical properties .
Summary Table of Biological Activities
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWOQYAOPHKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCCCC2C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.